Tracazolate hydrochloride (CAS 1135210-68-2) is a pyrazolopyridine-derived, non-benzodiazepine allosteric modulator of the GABAA receptor complex. In laboratory procurement, the hydrochloride salt is prioritized over the standard free base (CAS 41094-88-6) due to its optimized aqueous solubility profile, which is required for formulating reproducible stock solutions in both in vitro electrophysiology and in vivo systemic administration. Unlike classic benzodiazepines, the intrinsic efficacy and directionality of tracazolate—acting as either a positive or negative modulator—are strictly dictated by the nature of the third receptor subunit (γ, δ, or ε), making it a precise pharmacological tool for isolating specific GABAA receptor subpopulations [1].
Substituting tracazolate hydrochloride with classic benzodiazepine modulators (such as diazepam) fails in advanced receptor profiling because standard benzodiazepines lack efficacy at δ-subunit and ε-subunit containing GABAA receptors [1]. Furthermore, procuring the tracazolate free base instead of the hydrochloride salt introduces severe processability bottlenecks. The free base's poor aqueous solubility necessitates excessive use of DMSO or other organic solvents, which can independently alter cell membrane properties and confound sensitive patch-clamp or oocyte recording assays . The hydrochloride salt circumvents these formulation artifacts by enabling stable, high-concentration aqueous-compatible stock solutions .
For laboratory procurement, the physical form of the compound dictates assay reproducibility. Tracazolate hydrochloride achieves a solubility of up to 34.09 mg/mL (100 mM) in 1 eq. HCl and over 100 mg/mL (293 mM) in DMSO, allowing for highly concentrated stock solutions. In contrast, the un-ionized free base exhibits poor aqueous solubility, forcing reliance on high-volume organic solvents that risk precipitating upon dilution in physiological buffers . The hydrochloride salt ensures that working concentrations can be reached without exceeding the maximum tolerated solvent thresholds in cellular assays.
| Evidence Dimension | Maximum stock solution solubility |
| Target Compound Data | Tracazolate hydrochloride: 100 mM in dilute HCl; 293 mM in DMSO |
| Comparator Or Baseline | Tracazolate free base: Poor aqueous solubility requiring strict organic solvent dependence |
| Quantified Difference | The HCl salt enables stable >30 mg/mL aqueous-compatible stock formulations, eliminating precipitation risks. |
| Conditions | Standard laboratory stock formulation at room temperature. |
Procuring the hydrochloride salt prevents solvent-induced artifacts in sensitive electrophysiological recordings and ensures reproducible dosing.
Tracazolate hydrochloride recruits 'silent' α1β2δ GABAA receptors, which exhibit extremely small GABA-mediated currents under baseline conditions. At saturating GABA concentrations (100 μM), tracazolate hydrochloride increases the maximum current amplitude by 23-fold[1]. When compared to the endogenous neurosteroid THDOC, which produces a 3.4-fold increase under identical conditions, tracazolate demonstrates a strictly quantifiable advantage in signal amplification [1]. This potentiation makes it a necessary chemical probe for isolating δ-subunit contributions in functional assays.
| Evidence Dimension | Fold-increase in maximum GABA-mediated current amplitude |
| Target Compound Data | Tracazolate hydrochloride: 23-fold increase |
| Comparator Or Baseline | THDOC (neurosteroid): 3.4-fold increase |
| Quantified Difference | Tracazolate exhibits a ~6.7x greater potentiation efficacy for recruiting silent α1β2δ receptors compared to the neurosteroid baseline. |
| Conditions | Xenopus oocytes expressing α1β2δ receptors, 100 μM saturating GABA concentration. |
Buyers investigating extrasynaptic δ-containing receptors must select tracazolate over standard neurosteroids to achieve a quantifiable signal-to-noise ratio in current amplitude.
Unlike classic positive allosteric modulators that act unidirectionally, tracazolate hydrochloride provides bidirectional modulation depending on the receptor's third subunit. It acts as a positive allosteric modulator at α1β3γ2 receptors (EC50 = 1.5 μM) but functions as an inhibitor at α1β3ε receptors (EC50 = 1.2 μM) . Standard benzodiazepines like diazepam fail to provide this bidirectional discrimination, as they typically do not bind or modulate ε-subunit containing receptors [1]. This dual-action profile allows researchers to pharmacologically differentiate receptor populations in mixed cultures.
| Evidence Dimension | Direction of allosteric modulation |
| Target Compound Data | Tracazolate hydrochloride: Potentiates γ2-containing receptors (EC50=1.5 μM); Inhibits ε-containing receptors (EC50=1.2 μM) |
| Comparator Or Baseline | Standard benzodiazepines (e.g., Diazepam): Unidirectional potentiation; lack of efficacy at ε-subunits |
| Quantified Difference | Tracazolate provides bidirectional functional discrimination (potentiation vs. inhibition) at low micromolar concentrations based solely on the third subunit. |
| Conditions | Recombinant GABAA receptor functional assays. |
This compound is essential for laboratories needing to pharmacologically distinguish between γ- and ε-subunit containing GABAA receptors in complex neural circuits.
Due to its 23-fold potentiation of maximum current amplitude in α1β2δ receptors, tracazolate hydrochloride is procured for patch-clamp and oocyte recording assays aimed at isolating the function of extrasynaptic, tonic-current-mediating GABAA receptors that are unresponsive to classic benzodiazepines [1].
Tracazolate hydrochloride is utilized in high-throughput screening and recombinant expression systems to differentiate GABAA receptor populations. Its ability to potentiate γ-containing receptors while inhibiting ε-containing receptors at comparable micromolar EC50 values allows researchers to map subunit composition functionally without relying solely on immunolabeling [2].
In preclinical anxiolytic and anticonvulsant behavioral models, the hydrochloride salt of tracazolate is procured to ensure reproducible systemic administration. Its solubility of up to 100 mM in dilute aqueous acid prevents the erratic absorption and precipitation issues associated with the free base, ensuring consistent pharmacokinetic delivery.